

A Researcher's Guide to Commercial Antibodies for DK-PGD2 Signaling Analysis

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Compound of Interest

13,14-Dihydro-15-keto
prostaglandin D2

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For researchers, scientists, and drug development professionals investigating the biological roles of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), selecting a specific and reliable antibody is paramount. DK-PGD2 is a potent and selective agonist for the Prostaglandin D2 Receptor 2 (PTGDR2), also known as CRTH2. Consequently, the majority of commercially available antibodies are directed against this receptor to enable the study of its expression, localization, and the downstream effects of DK-PGD2 binding. This guide provides a comparative assessment of commercially available antibodies targeting the PTGDR2 receptor, supported by experimental data and detailed protocols to aid in your research.

Comparative Analysis of Commercial PTGDR2 (CRTH2) Antibodies

The following table summarizes the key features of several commercially available antibodies for the detection of the DK-PGD2 receptor, PTGDR2. This comparison is based on supplier-provided information and data from cited publications.



Product Name	Supplier	Catalog No.	Clonality	Host	Reactivit y	Validate d Applicati ons	Reporte d Dilutions /Concent rations
PGD2 Synthase /PTGDS Antibody	Novus Biological s	NBP1- 79280	Polyclon al	Rabbit	Human, Mouse	WB, IHC, IHC-P	WB: 1.0 ug/ml, IHC-P: 4- 8 ug/ml[1]
Prostagla ndin D2 Receptor 2 Antibody	ProSci	4029	Polyclon al	Rabbit	Human, Mouse, Rat	WB, ELISA, IF, IHC-F, IHC-P	Not specified
Anti- Prostagla ndin D2 Receptor Antibody	Boster Bio	A89881	Polyclon al	Rabbit	Human, Mouse	WB	1:3,000[2]
PGD2 Receptor Antibody	MyBioSo urce	MBS450 7042	Polyclon al	Rabbit	Human, Mouse	WB, IF	Not specified[3]
Prostagla ndin D2 Receptor 2 (PTGDR 2) antibody	antibodie s-online	ABIN107 7429	Monoclo nal	Rabbit	Human, Mouse	WB, ELISA	WB: 0.5 - 1 μg/mL[4]
Anti- CRTH2/ GPR44 (extracell	antibodie s-online	ABIN704 3564	Polyclon al	Rabbit	Rat, Mouse	WB, IHC, FACS, IF, LCI	Not specified[5]



ular) Antibody

Experimental Methodologies

Detailed and reproducible protocols are critical for the successful application of any antibody. Below are representative protocols for key immunoassays used to assess PTGDR2 expression and function.

Western Blotting Protocol

This protocol is a general guideline for detecting PTGDR2 in cell lysates.

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Electrophoresis and Transfer:
 - Load 25 μg of protein per lane onto an SDS-PAGE gel.[2]
 - Perform electrophoresis to separate proteins by size. The predicted molecular weight of PTGDR2 is approximately 43 kDa.[2][4]
 - Transfer proteins to a PVDF membrane.
- Immunodetection:
 - Block the membrane with 3% non-fat dry milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-PTGDR2 antibody (e.g., at a 1:3,000 dilution[2] or 0.5-1 μg/mL[4]) overnight at 4°C.



- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L at 1:10,000 dilution[2]) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL Basic Kit and image the blot.[2]

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is designed for localizing PTGDR2 in tissue samples.

- Tissue Preparation:
 - Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
 - Perform antigen retrieval if recommended by the antibody datasheet.
- Staining:
 - Block endogenous peroxidase activity with 3% H2O2.
 - Block non-specific binding with a suitable blocking serum.
 - Incubate with the primary anti-PTGDR2 antibody (e.g., at a concentration of 4-8 ug/ml[1]) overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody.
 - Wash with PBS.
 - Incubate with an avidin-biotin-peroxidase complex.
 - Develop the color with a DAB substrate kit.



- Counterstain with hematoxylin.
- Dehydrate and mount the sections.

Competitive ELISA for PGD2 Quantification

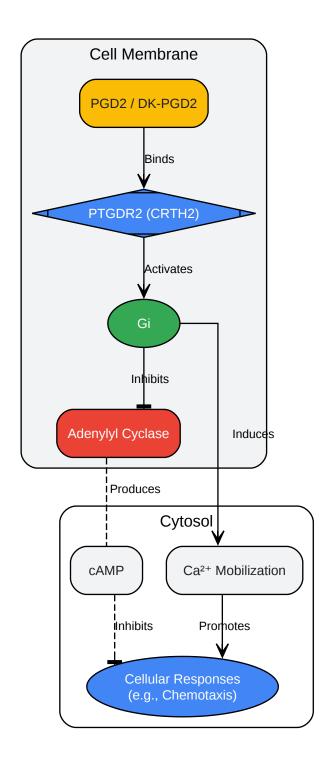
While not an antibody for DK-PGD2 itself, competitive ELISA kits are used to measure PGD2 levels, which can be relevant for studying the overall pathway.

- Principle: PGD2 in the sample competes with a fixed amount of labeled PGD2 for binding to a limited amount of anti-PGD2 antibody coated on a microplate.[6][7]
- General Procedure:
 - Add standards and samples to the wells of the pre-coated microplate.
 - Add a biotinylated detection antibody specific for PGD2.[6]
 - Incubate to allow for competitive binding.
 - Wash the plate to remove unbound reagents.[6]
 - Add Avidin-HRP conjugate and incubate.[6]
 - Wash the plate.
 - Add TMB substrate and incubate for color development. The color intensity is inversely proportional to the amount of PGD2 in the sample.[7]
 - Add a stop solution to terminate the reaction.[6]
 - Measure the optical density at 450 nm.[7]
 - Calculate the PGD2 concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the DK-PGD2 Signaling Pathway and Experimental Workflow



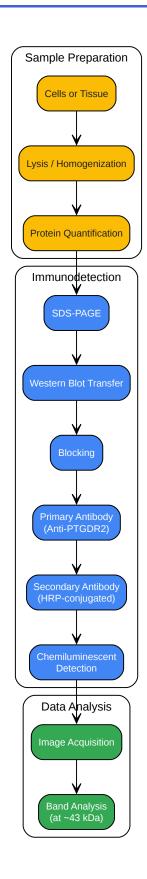
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.



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Figure 1. Simplified signaling pathway of DK-PGD2 via the PTGDR2 (CRTH2) receptor.





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Figure 2. General experimental workflow for Western Blot analysis of PTGDR2.



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